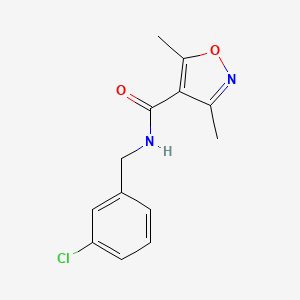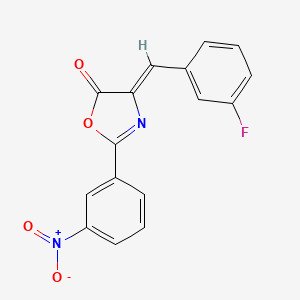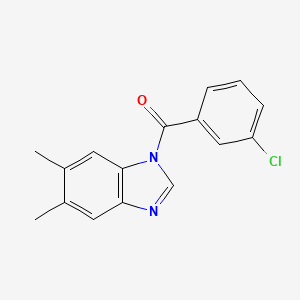![molecular formula C17H17BrN2O3 B5852542 3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)
3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are involved in cell growth and division. This may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X for lab experiments is its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of Compound X is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of research could be the development of new cancer therapies based on Compound X. Another area of research could be the investigation of its potential applications in other fields, such as anti-inflammatory therapies. Additionally, further studies could be conducted to better understand the mechanism of action of Compound X and its potential side effects.
Synthesemethoden
The synthesis of Compound X is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethylphenol, which is then reacted with acetic anhydride to form 2,5-dimethylacetophenone. This compound is then reacted with bromine to form 2,5-dimethyl-4-bromophenol. The final step involves the reaction of 2,5-dimethyl-4-bromophenol with N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide to form Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has the potential to inhibit the growth of cancer cells by inducing apoptosis. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-6-7-12(2)15(8-11)22-10-16(21)23-20-17(19)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFCZTDBRJWJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)

![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)





![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)